An In-depth Technical Guide to 25F-NBOMe: Chemical Structure and Properties
An In-depth Technical Guide to 25F-NBOMe: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of 25F-NBOMe (2C-F-NBOMe), a potent serotonin (B10506) 5-HT₂ receptor agonist. The information is compiled from peer-reviewed literature and scientific databases to support research and drug development activities.
Chemical Identity and Structure
25F-NBOMe, systematically named 2-(4-fluoro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine, is a synthetic phenethylamine (B48288). It is the N-(2-methoxybenzyl) derivative of the 2C-F phenethylamine. The addition of the N-benzyl moiety significantly increases its potency at the serotonin 5-HT₂ₐ receptor compared to its parent compound.[1]
Chemical Structure:
Physicochemical and Pharmacological Properties
Quantitative data regarding the physicochemical and pharmacological properties of 25F-NBOMe are summarized below. These properties are crucial for understanding its absorption, distribution, metabolism, excretion (ADME), and its interaction with biological targets.
Table 1: Physicochemical Properties of 25F-NBOMe
| Property | Value | Source |
| IUPAC Name | 2-(4-fluoro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine | [1] |
| Molecular Formula | C₁₈H₂₂FNO₃ | [1] |
| Molar Mass | 319.376 g/mol | [1] |
| Canonical SMILES | COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)F)OC | [1] |
| InChI Key | DFTJMIFNIHIWAJ-UHFFFAOYSA-N | [1] |
| XLogP3 (Computed) | 3.3 | PubChem |
| pKa (Predicted) | ~9.8 (Based on phenethylamine core) | [2] |
| Aqueous Solubility | Not experimentally determined. Predicted to be low. | - |
Table 2: Pharmacological Properties of 25F-NBOMe at Serotonin (5-HT) Receptors
| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀, nM) | Efficacy (Eₘₐₓ, %) | Source |
| 5-HT₂ₐ | 3.3 | 16 | 75 | [1] |
| 5-HT₂B | 7.5 | Not Determined | Not Determined | [1] |
| 5-HT₂C (rat) | 43 | 25 | 92 | [1] |
| 5-HT₁B | 6,331 | Not Determined | Not Determined | [1] |
| 5-HT₁D | 5,052 | Not Determined | Not Determined | [1] |
| 5-HT₆ | 80 | Not Determined | Not Determined | [1] |
Key Signaling Pathway and Experimental Workflows
Visual diagrams are provided to illustrate the primary signaling cascade activated by 25F-NBOMe and the general experimental workflow for its synthesis and characterization.
Signaling Pathway
25F-NBOMe is a potent agonist at the serotonin 5-HT₂ₐ receptor, which is a G-protein coupled receptor (GPCR) primarily linked to the Gq/₁₁ signaling pathway. Activation of this pathway leads to a cascade of intracellular events culminating in an increase in intracellular calcium.
Experimental Workflow
The synthesis, purification, and pharmacological evaluation of 25F-NBOMe follows a structured workflow to ensure compound identity, purity, and activity.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized based on standard practices in medicinal chemistry and pharmacology.
Synthesis of 25F-NBOMe via Reductive Amination
This protocol describes the synthesis of 25F-NBOMe from its precursor, 2-(4-fluoro-2,5-dimethoxyphenyl)ethanamine (2C-F).
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Objective: To synthesize 25F-NBOMe hydrochloride.
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Reaction: Reductive amination of 2C-F with 2-methoxybenzaldehyde, followed by salt formation.
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Materials:
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2-(4-fluoro-2,5-dimethoxyphenyl)ethanamine (2C-F)
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2-methoxybenzaldehyde
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Sodium triacetoxyborohydride (B8407120) (STAB) or Sodium cyanoborohydride (NaBH₃CN)
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Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
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Glacial acetic acid (catalytic amount)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Diethyl ether
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Hydrochloric acid (in diethyl ether or isopropanol)
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Procedure:
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Imine Formation: To a solution of 2C-F (1.0 eq) in DCM, add 2-methoxybenzaldehyde (1.1 eq) and a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1-2 hours.
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Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
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Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer. Extract the aqueous layer twice with DCM.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 25F-NBOMe freebase. Purify the crude product using column chromatography on silica (B1680970) gel.
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Salt Formation: Dissolve the purified freebase in a minimal amount of diethyl ether. Add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
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Isolation: Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 25F-NBOMe hydrochloride.
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Radioligand Binding Assay for 5-HT₂ₐ Receptor Affinity (Ki)
This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of 25F-NBOMe for the human 5-HT₂ₐ receptor.
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Objective: To determine the binding affinity (Ki) of 25F-NBOMe at the 5-HT₂ₐ receptor.
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Principle: The assay measures the ability of a test compound (25F-NBOMe) to compete with a radiolabeled antagonist ([³H]ketanserin) for binding to the receptor.
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Materials:
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Receptor Source: Cell membranes from HEK293 cells stably expressing the recombinant human 5-HT₂ₐ receptor.
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Radioligand: [³H]Ketanserin (specific activity >60 Ci/mmol).
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Assay Buffer: 50 mM Tris-HCl, pH 7.4.
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Non-specific Ligand: Ketanserin (10 µM) or Mianserin (10 µM).
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Test Compound: 25F-NBOMe, serially diluted.
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96-well microplates, glass fiber filter mats, scintillation cocktail.
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Procedure:
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Assay Setup: In a 96-well plate, add assay components for a final volume of 200 µL per well.
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Total Binding: Assay buffer, [³H]Ketanserin (final concentration ~1-2 nM), and receptor membrane suspension.
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Non-specific Binding: Non-specific ligand, [³H]Ketanserin, and receptor membrane suspension.
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Test Compound: Serial dilutions of 25F-NBOMe, [³H]Ketanserin, and receptor membrane suspension.
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Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.
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Filtration: Terminate the assay by rapidly filtering the plate contents through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.
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Counting: Dry the filter mat, add scintillation cocktail to each filter spot, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
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Data Analysis: Calculate specific binding by subtracting non-specific CPM from total CPM. Determine the IC₅₀ value of 25F-NBOMe by fitting the competition data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Calcium Mobilization Functional Assay (EC₅₀ and Eₘₐₓ)
This protocol describes a cell-based functional assay to measure the potency (EC₅₀) and efficacy (Eₘₐₓ) of 25F-NBOMe at the Gq-coupled 5-HT₂ₐ receptor.
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Objective: To quantify the agonist activity of 25F-NBOMe at the 5-HT₂ₐ receptor.
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Principle: Agonist binding to the 5-HT₂ₐ receptor activates the Gq pathway, leading to an increase in intracellular calcium ([Ca²⁺]i). This increase is measured using a calcium-sensitive fluorescent dye.
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Materials:
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Cell Line: HEK293 cells stably expressing the human 5-HT₂ₐ receptor.
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Assay Plates: 96- or 384-well black-walled, clear-bottom microplates.
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Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.
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Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
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Test Compound: 25F-NBOMe, serially diluted.
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Reference Agonist: Serotonin (5-HT).
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Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or equivalent plate reader with kinetic fluorescence reading and liquid handling.
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Procedure:
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Cell Plating: Seed the HEK293/5-HT₂ₐ cells into the assay plates at an appropriate density (e.g., 20,000-50,000 cells per well) and incubate overnight.
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Dye Loading: Remove the culture medium and add the calcium indicator dye solution (e.g., Fluo-4 AM in assay buffer) to each well. Incubate the plate for 45-60 minutes at 37°C, protected from light.
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Compound Preparation: Prepare serial dilutions of 25F-NBOMe and the reference agonist (5-HT) in a separate compound plate.
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Signal Detection: Place the cell plate and compound plate into the FLIPR instrument. Initiate the kinetic read, which involves measuring baseline fluorescence for 10-20 seconds, followed by the automated addition of the test compounds and continued measurement for 1-3 minutes.
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Data Analysis: The change in fluorescence intensity over time reflects the increase in [Ca²⁺]i. Determine the peak fluorescence response for each concentration. Plot the response against the log concentration of 25F-NBOMe and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to the maximal response of the reference agonist, 5-HT.
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